

Application Note: Determination of Triforine Residues in Fruits by LC-MS/MS

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Compound of Interest

Compound Name: Triforine

Cat. No.: B15581561

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Abstract

This application note presents a sensitive and reliable method for the determination of **triforine** residues in various fruit matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Triforine**, a systemic fungicide used to control powdery mildew, rust, and black spot on various crops, requires robust analytical methods to ensure food safety and compliance with regulatory limits. The described protocol employs a simple ethyl acetate extraction followed by solvent exchange, eliminating the need for complex cleanup steps for many fruit types.^[1] The method has been validated in matrices such as apples and tomatoes, demonstrating good recovery and sensitivity.^[1]

Introduction

Triforine is a piperazine derivative fungicide that has been used in agriculture to protect a variety of fruits and vegetables.^[2] Due to its potential persistence on crops, regulatory bodies worldwide have established maximum residue limits (MRLs) for **triforine** in food products. Therefore, sensitive and specific analytical methods are crucial for monitoring **triforine** residues in fruits to ensure consumer safety. While gas chromatography (GC) methods exist, they often involve a derivatization step where **triforine** is converted to chloral hydrate for detection.^[3] Modern techniques using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer direct analysis of the parent compound, providing high selectivity and sensitivity.^[3] This note details a streamlined LC-MS/MS method for the quantification of **triforine** in fruits.

Experimental Protocol

Sample Preparation and Extraction

- Homogenization: Weigh a representative 15 g portion of the fruit sample (e.g., apple, tomato, watermelon flesh) into a blender and homogenize until a uniform paste is achieved.[4] For fruits with distinct peels like watermelon, the peel and flesh can be analyzed separately to understand residue distribution.[5]
- Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 15 mL of ethyl acetate.[1][6]
- Vortexing: Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing and extraction of **triforine** residues.[4]
- Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes to separate the organic layer from the solid matrix.[4]
- Supernatant Collection: Carefully transfer the ethyl acetate supernatant to a clean tube.
- Solvent Exchange: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of a water/methanol mixture for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
- LC Column: A suitable reversed-phase column, such as a C18 column.
- Mobile Phase: A gradient of water and methanol, both containing a suitable additive like ammonium formate to improve ionization.[7]
- Flow Rate: A typical flow rate of 0.3-0.5 mL/min.[8][9]
- Injection Volume: 5-10 µL.[4][9]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

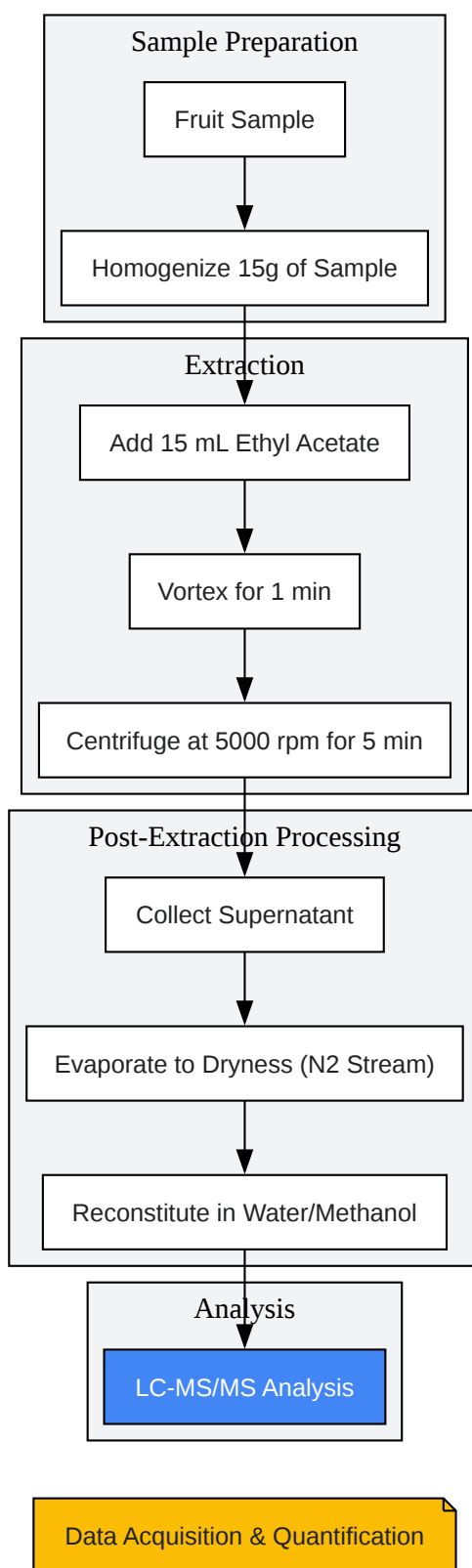
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for **triforine**.

Quantitative Data Summary

The performance of the analytical method for **triforine** detection can be summarized by its limit of quantification (LOQ), limit of detection (LOD), and recovery rates in different fruit matrices. The following table compiles data from various studies.

Fruit Matrix	Analytical Method	LOQ (mg/kg)	Recovery (%)	Reference
Apple	LC-MS/MS	0.01	56.6 - 99.8	[1]
Tomato	LC-MS/MS	0.01	56.6 - 99.8	[1]
Tinned Blackcurrants	LC-MS/MS	0.01	56.6 - 99.8	[1]
Peach	HPLC-MS/MS	0.01	~77 (overall mean)	[2]
Watermelon (Flesh)	GC-ECD	<0.01 - 0.05	Not Specified	[5]
Watermelon (Peel)	GC-ECD	0.03 - 0.36	Not Specified	[5]
Various Fruits	GC-ECD	0.01	Acceptable	[3]

Experimental Workflow Diagram



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Caption: Workflow for **Triforine** Residue Analysis in Fruits.

Signaling Pathway Diagram (Logical Relationship)

This section is not applicable as the topic is an analytical protocol and does not involve biological signaling pathways.

Conclusion

The described LC-MS/MS method provides a robust and efficient approach for the routine monitoring of **triforine** residues in a variety of fruits. The simple extraction procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, allows for accurate quantification at levels relevant to regulatory MRLs. This method is suitable for implementation in food safety and quality control laboratories.

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